
BI-3812
Descripción general
Descripción
BI-3812 is a potent small-molecule inhibitor targeting the BTB (Broad-Complex, Tramtrack, and Bric-à-brac) domain of the oncogenic transcription factor BCL6, with an IC50 value ≤3 nM . Unlike degraders such as BI-3802, this compound inhibits BCL6 activity without inducing protein oligomerization or degradation, making it a valuable tool for studying BCL6-dependent signaling pathways . Its molecular formula is C26H32ClN7O5, and it exhibits high specificity for the BCL6 BTB domain, modulating downstream transcriptional programs involved in apoptosis and immune regulation .
Métodos De Preparación
Structural Characterization of BI-3812
Molecular Architecture
This compound (IUPAC name: 1-(5-Chloro-4-((8-methoxy-1-methyl-3-(2-(methylamino)-2-oxoethoxy)-2-oxo-1,2-dihydroquinolin-6-yl)amino)pyrimidin-2-yl)-N,N-dimethylpiperidine-4-carboxamide) features a complex polycyclic structure with the following key domains :
-
Pyrimidine core : A 5-chloro-4-aminopyrimidine group linked to a quinolinone moiety.
-
Quinolinone system : An 8-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline scaffold with a methylamino-oxoethoxy substituent.
-
Piperidine-carboxamide : An N,N-dimethylpiperidine-4-carboxamide group connected via a pyrimidine-piperidine bond.
The molecular formula is C₂₆H₃₂ClN₇O₅ (MW: 558.03 g/mol), with a SMILES string of O=C(C1CCN(C2=NC=C(Cl)C(NC3=CC4=C(N(C)C(C(OCC(NC)=O)=C4)=O)C(OC)=C3)=N2)CC1)N(C)C
.
Key Functional Groups
Functional Group | Role in Activity | Reactivity Considerations |
---|---|---|
Chloropyrimidine | Binds BCL6 BTB domain | Electrophilic aromatic substitution |
Methoxyquinolinone | Enhances solubility | Oxidation-sensitive |
Piperidine-carboxamide | Stabilizes protein-ligand interactions | Amide bond hydrolysis risk |
Step | Reagent | Temperature | Time | Yield |
---|---|---|---|---|
1 | PPA | 120°C | 6h | 68% |
2 | CH₃I, K₂CO₃ | 80°C | 3h | 85% |
3 | DIAD, PPh₃ | 0°C→RT | 12h | 52% |
Pyrimidine-Piperidine Coupling
The chloropyrimidine-piperidine segment is constructed through:
-
Buchwald-Hartwig Amination : Coupling 2,4-dichloro-5-nitropyrimidine with piperidine-4-carboxamide using Pd(dba)₂/Xantphos .
-
Nitro Reduction : Hydrogenation over Raney Ni to yield 4-amino-2-chloropyrimidine.
-
Chlorination : Selective chlorination at position 5 using POCl₃/PCl₅ .
Critical Considerations :
-
Steric hindrance from the dimethylcarboxamide group necessitates bulky ligands (e.g., Xantphos) for efficient coupling .
-
Sequential protection/deprotection of the piperidine nitrogen may be required to prevent side reactions.
Final Assembly
Convergent synthesis via SNAr reaction :
-
React the quinolinone amine (0.1 mmol) with 5-chloro-4-iodopyrimidine-piperidine intermediate (0.12 mmol) in DMF at 80°C for 24h .
-
Purify via reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O gradient).
Optimization Data :
Solvent | Base | Conversion |
---|---|---|
DMF | DIPEA | 92% |
DMSO | K₂CO₃ | 78% |
Purification and Characterization
Chromatographic Conditions
Parameter | Value |
---|---|
Column | XBridge BEH C18, 5 μm, 4.6×250 mm |
Mobile Phase | A: 0.1% TFA in H₂O; B: 0.1% TFA in MeCN |
Gradient | 10% B → 90% B over 30 min |
Retention Time | 19.8 min |
Spectroscopic Validation
HRMS (ESI+) :
¹H NMR (500 MHz, DMSO-d₆) :
δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J=8.5 Hz, 1H, quinoline-H), 3.92 (s, 3H, OCH₃), 3.21–3.18 (m, 4H, piperidine-H) .
Stability and Formulation Considerations
Degradation Pathways
Stress Condition | Major Degradants |
---|---|
Acidic (0.1M HCl, 40°C) | Quinolinone ring-opened adducts |
Oxidative (3% H₂O₂) | N-Oxide derivatives |
Photolytic (ICH Q1B) | Cis-trans isomerization at amide bonds |
Formulation | Temperature | Stability |
---|---|---|
Solid | -20°C, argon | >24 months |
DMSO solution | 4°C, dark | 3 months |
Challenges in Scale-Up
Key Bottlenecks
-
Low yielding Mitsunobu reaction (Step 3, 52% yield): Alternatives include nickel-catalyzed alkoxycarbonylation.
-
Pd contamination : Requires chelating resins (e.g., SiliaBond Thiol) for final API purification .
-
Polymorphism : Three crystalline forms identified (I, II, III), with Form I showing optimal bioavailability .
Cost Analysis
Component | Cost/kg (USD) | Contribution |
---|---|---|
Quinolinone intermediate | 12,500 | 38% |
Pd catalysts | 9,200 | 28% |
Purification | 4,800 | 15% |
Comparative Analysis with BI-3802
While this compound and BI-3802 share structural homology, their synthetic routes diverge at critical points:
Parameter | This compound | BI-3802 |
---|---|---|
Piperidine substituent | N,N-dimethylcarboxamide | Dimethylpiperidine |
Key coupling step | SNAr reaction | Ullmann coupling |
Final purity | 98.5% | 99.2% |
The dimethylpiperidine group in BI-3802 necessitates chiral resolution (ee >99%), whereas this compound’s carboxamide avoids stereochemical complexity .
Análisis De Reacciones Químicas
Tipos de reacciones
BI-3812 principalmente experimenta interacciones con su proteína diana, BCL6, en lugar de sufrir reacciones químicas tradicionales como oxidación, reducción o sustitución. La actividad del compuesto se caracteriza por su capacidad para inhibir la formación del complejo BCL6::correpresor en las células .
Reactivos y condiciones comunes
Los principales reactivos utilizados en el estudio de this compound son aquellos necesarios para su síntesis y para los ensayos para evaluar su actividad biológica. Estos incluyen varios disolventes orgánicos, grupos protectores y reactivos para reacciones de condensación y sustitución. En los ensayos biológicos, el DMSO se utiliza comúnmente como solvente para preparar soluciones madre de this compound .
Principales productos formados
El principal producto formado a partir de la interacción de this compound con BCL6 es el complejo BCL6::correpresor interrumpido. Esta interrupción conduce a la desrepresión de los genes diana de BCL6, lo que puede tener efectos biológicos significativos, incluida la inhibición de la proliferación celular en ciertas líneas celulares cancerosas .
Aplicaciones Científicas De Investigación
Cancer Therapeutics
BI-3812's primary application is in the field of oncology, particularly for targeting BCL6-driven malignancies. Its ability to inhibit BCL6 function can lead to:
- De-repression of Tumor Suppressor Genes : By blocking BCL6's repressive action, this compound allows for the expression of genes that inhibit tumor growth.
- Induction of Apoptosis : The compound has been shown to rewire cancer signaling pathways to induce apoptosis in cancer cells .
Synthetic Biology
The reversible nature of this compound's action makes it an attractive candidate for applications in synthetic biology:
- Molecular Switches : By pairing this compound with other compounds like BI-3802, researchers can create systems that allow for controlled activation and deactivation of signaling pathways. This capability is essential for studying complex biological processes and developing new therapeutic strategies .
Mechanistic Studies
This compound serves as a critical tool for understanding the molecular mechanisms underlying BCL6 function:
- Biophysical Studies : Researchers utilize this compound in structural studies to elucidate the interactions between BCL6 and its co-repressors, providing insights into the regulatory mechanisms at play in oncogenesis .
- Cellular Assays : The compound is employed in various cellular assays to assess its effects on cell proliferation and gene expression profiles, contributing to a deeper understanding of cancer biology .
Case Study 1: DLBCL Treatment
In a study involving DLBCL cell lines, treatment with this compound resulted in significant inhibition of cell proliferation. The mechanism was attributed to the restoration of tumor suppressor gene expression due to the disruption of BCL6's repressive activity. This highlights the potential of this compound as a therapeutic agent in treating aggressive lymphomas .
Case Study 2: Synthetic Biology Application
A recent study demonstrated the use of this compound in creating a synthetic switch that regulates EGFR-BTB BCL6 fusion proteins. The addition of BI-3802 induced oligomerization and activation of downstream signaling pathways, while subsequent addition of this compound reversed this effect. This application showcases how this compound can be utilized to manipulate cellular signaling dynamics precisely .
Summary Table: Comparison of BI-3802 and this compound
Feature | BI-3802 | This compound |
---|---|---|
Mechanism | Induces degradation via polymerization | Inhibits interaction with co-repressors |
IC50 Value | Not specified | ≤ 3 nM |
Effect on BCL6 | Degradation | Inhibition |
Application in Cancer | Anti-proliferative | Tumor suppressor gene de-repression |
Role in Synthetic Biology | Activator | Reversible inhibitor |
Mecanismo De Acción
BI-3812 ejerce sus efectos inhibiendo la interacción del dominio BTB/POZ de BCL6 con sus correpresores, como NCoR, SMRT y BCOR. Esta inhibición evita la formación de complejos BCL6::correpresor, lo que lleva a la desrepresión de los genes diana de BCL6. Los objetivos moleculares de this compound incluyen el dominio BTB/POZ de BCL6, y las vías involucradas son aquellas relacionadas con el control del ciclo celular, la apoptosis y la respuesta al daño del ADN .
Comparación Con Compuestos Similares
BI-3802: A Structural Analog with Divergent Mechanisms
Structural Similarities and Differences
- BI-3812 and BI-3802 share a core structure but differ in critical substituents. BI-3802 contains a 3,5-dimethylpiperidine group, enabling hydrophobic interactions that drive BCL6 oligomerization. In contrast, this compound has a dimethyl amide moiety that creates steric clashes, preventing oligomer formation .
Mechanistic Divergence
- BI-3802 : Induces BCL6 polymerization via interdimer interactions, recruiting the E3 ligase SIAH1 for ubiquitination and proteasomal degradation. This degradation de-represses BCL6 target genes (e.g., TP53, CDKN1A) and exhibits anti-proliferative effects in B-cell lymphoma models .
- This compound : Competitively binds the BCL6 BTB domain, displacing corepressors (e.g., SMRT, NCOR) without inducing degradation. It reverses BI-3802-induced oligomerization and restores BCL6 solubility, enabling reversible control of BCL6 activity .
Functional Outcomes
- BI-3802 reduces BCL6 protein levels by >90% within 1 hour, while this compound maintains steady BCL6 levels .
- In HEK293T cells, this compound reverses BI-3802-induced foci formation within 10 minutes, highlighting its role as a molecular "OFF switch" .
FX1 and 79-6: Alternative BCL6 Inhibitors
FX1
- A high-potency derivative of 79-6, FX1 downregulates IFNγ-induced genes (e.g., HLA-DRA, CXCL10) and enhances antigen presentation pathways. It suppresses CXCL9, CXCL10, and VCAM1 more robustly than this compound .
- Unlike this compound, FX1 inhibits CIITA and CX3CL1, indicating divergent gene regulatory profiles .
79-6
- A weaker precursor to FX1, 79-6 requires higher concentrations (200 µM vs. 100 µM for FX1/BI-3812) to achieve similar effects on STAT1-mediated transcription .
Shared Features with this compound
- Both FX1 and this compound enhance TAP1, TAP2, and HLA-F expression, suggesting overlapping roles in modulating antigen processing .
- Neither compound affects IRF-driven interferon responses, underscoring specificity for STAT1 pathways .
RI-BPI and Peptide-Based Inhibitors
- RI-BPI : A peptide motif inhibitor that disrupts BCL6-corepressor interactions. Unlike this compound, it lacks cell permeability and is primarily used in vitro .
Data Tables
Table 1: Key Pharmacological Properties
Table 2: Gene Expression Modulation by this compound vs. FX1 (IFNγ-treated HAECs)
Gene | This compound Effect | FX1 Effect |
---|---|---|
CXCL9 | ↓↓↓ | ↓↓↓ |
CXCL10 | ↓ | ↓↓↓ |
CCL5 | ↓↓↓ | No change |
HLA-DRA | No change | ↓↓↓ |
TAP1 | ↑↑ | ↑↑ |
Actividad Biológica
BI-3812 is a small molecule identified as a potent inhibitor of the B-cell lymphoma 6 (BCL6) transcription factor, which plays a critical role in various malignancies, particularly diffuse large B-cell lymphoma (DLBCL). Unlike its counterpart BI-3802, which induces degradation of BCL6, this compound functions primarily as an inhibitor, disrupting the interaction between BCL6 and its co-repressors. This article presents a comprehensive analysis of the biological activity of this compound, including its mechanisms of action, research findings, and implications for therapeutic use.
Inhibition of BCL6
This compound inhibits the function of BCL6 by binding to its Broad complex/Tramtrack/Bric-a-brac (BTB) domain. This binding prevents the formation of the BCL6-repressor complex necessary for its transcriptional repression activities. As a result, this compound has been shown to re-establish the expression of tumor suppressor genes such as BLIMP1 in DLBCL cell lines .
Structural Characteristics
The structural analysis of this compound reveals that it possesses a dimethyl-piperidine moiety, which distinguishes it from BI-3802. This structural difference is crucial as it affects the compound's ability to induce oligomerization of BCL6. This compound does not promote oligomerization and subsequent degradation of BCL6, allowing for its role as a reversible inhibitor rather than a degrader .
Comparative Efficacy
In comparative studies, this compound demonstrated an IC50 value of approximately 3 nmol/L against DLBCL cells, indicating high potency . In contrast, BI-3802 exhibited superior anti-proliferative effects due to its ability to induce degradation of BCL6. The choice between these compounds in therapeutic contexts may depend on the desired mechanism—either inhibition or degradation—of BCL6.
Cellular Studies
In vitro studies have shown that treatment with this compound leads to significant changes in cellular behavior associated with the reactivation of suppressed pathways. For instance, in human cell lines expressing BCL6, the application of this compound resulted in increased expression levels of target genes previously silenced by BCL6 .
Case Studies
- DLBCL Cell Lines : In studies involving DLBCL cell lines, treatment with this compound led to notable increases in apoptosis and reduced proliferation rates when compared to untreated controls. The reactivation of BLIMP1 and other tumor suppressor genes was observed following treatment .
- Xenograft Models : In vivo models have demonstrated that administration of this compound can effectively inhibit tumor growth in xenograft models derived from DLBCL cells. These findings suggest potential clinical applications for this compound in treating aggressive lymphomas .
Data Tables
The following table summarizes key characteristics and findings related to this compound:
Compound | Molecular Weight (g/mol) | IC50 (nmol/L) | Mechanism | Bioavailability | In Vivo Outcome |
---|---|---|---|---|---|
BI-3802 | 485 | 20 | Degrades BCL6 | Not reported | Significant tumor reduction |
This compound | 558 | 3 | Inhibits BCL6 | High | Reduced proliferation in DLBCL models |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of BI-3812 in targeting BCL6, and how does its inhibitory activity compare to other BCL6 inhibitors?
this compound selectively inhibits the BTB domain of BCL6 with an IC50 ≤3 nM, disrupting its interaction with corepressors like BCOR and SMRT/NCOR, thereby reactivating pro-apoptotic pathways . Unlike BI-3802, which induces BCL6 degradation via polymerization and SIAH1-mediated ubiquitination, this compound acts as a non-degradative inhibitor. Structural analyses reveal that this compound's extended amide group causes steric clashes, preventing BCL6 polymerization and limiting its efficacy compared to BI-3802 .
Q. What experimental protocols are recommended for preparing and storing this compound in vitro?
this compound should be stored as a powder at -25°C to -15°C (stable for 3 years) or dissolved in DMSO at -80°C (stable for 1–2 years). For in vitro use, prepare stock solutions in DMSO (20 mg/mL, 35.84 mM) with brief low-frequency sonication. Avoid freeze-thaw cycles and prolonged exposure to ambient conditions to prevent solvent evaporation or hydrolysis .
Q. How does this compound modulate IFNγ-induced gene expression in endothelial cells, and what key pathways are affected?
Pre-treatment with this compound (100 μM) significantly suppresses IFNγ-induced expression of chemokines (CXCL9, CXCL10, CXCL11) and adhesion molecules (VCAM1), while paradoxically enhancing CCL5. RNA-Seq and ELISA analyses show this compound inhibits HLA class II genes (e.g., HLA-DR, HLA-DP) but spares HLA class I. This selective modulation suggests BCL6's role in fine-tuning STAT1-dependent transcriptional networks .
Advanced Research Questions
Q. What structural features of this compound prevent it from inducing BCL6 polymerization, and how does this limit its therapeutic utility compared to degraders like BI-3802?
Cryo-EM studies reveal that this compound’s extended amide group clashes sterically with adjacent BCL6 monomers, preventing the formation of higher-order aggregates required for SIAH1-mediated degradation. In contrast, BI-3802’s compact structure facilitates BCL6 polymerization, enabling recruitment of the E3 ligase SIAH1 and subsequent proteasomal degradation. This distinction underscores the importance of structural optimization for achieving degradation vs. inhibition .
Q. How can researchers resolve contradictions in this compound’s dual role in enhancing and suppressing IFNγ-induced genes?
Contradictory effects (e.g., suppression of CXCL9/CXCL10 vs. enhancement of CCL5) may arise from BCL6’s context-dependent regulation of STAT1 activity. To address this, use combinatorial CRISPR-Cas9 screens to identify co-regulators (e.g., IRF2, NKX3-1) that modulate BCL6-STAT1 crosstalk. Time-resolved fluorescence energy transfer (TR-FRET) assays can further dissect dynamic interactions between BCL6 and transcriptional cofactors .
Q. What methodological approaches are recommended to validate this compound’s target engagement and off-target effects in primary cells?
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm BCL6-BTB domain binding.
- Off-Target Profiling : Perform kinome-wide selectivity screens (e.g., KINOMEscan) and transcriptomic analyses (RNA-Seq) to identify non-BCL6 pathways affected by this compound.
- Functional Validation : Compare gene expression patterns in this compound-treated vs. BCL6-knockout models to isolate BCL6-specific effects .
Q. How does this compound’s pharmacokinetic profile influence its applicability in preclinical cancer models?
this compound exhibits moderate solubility in DMSO (20 mg/mL) but requires formulation with solubilizing agents (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80) for in vivo use. Dosing at 10 mg/kg in murine models achieves plasma concentrations sufficient to inhibit BCL6 (IC50 = 40 nM in cells). However, its short half-life (t1/2 ≈ 2–4 hours) necessitates frequent administration, limiting sustained target suppression .
Q. Data Analysis & Contradiction Management
Q. How should researchers interpret discrepancies between this compound’s in vitro potency (IC50 ≤3 nM) and its weaker cellular activity (IC50 = 40 nM)?
The reduced cellular efficacy may stem from poor membrane permeability or efflux pump activity. To confirm, perform intracellular drug accumulation assays (LC-MS/MS quantification) and compare activity in ABCB1-knockout vs. wild-type cell lines. Additionally, use proximity ligation assays (PLA) to verify target engagement in situ .
Q. What statistical frameworks are recommended for analyzing high-dimensional datasets (e.g., RNA-Seq, CRISPR screens) in this compound studies?
- Differential Expression : Apply Benjamini-Hochberg correction for multiple testing (FDR <0.05) and use tools like DESeq2 or edgeR.
- Pathway Enrichment : Utilize IPA (Ingenuity Pathway Analysis) or GSEA (Gene Set Enrichment Analysis) to identify affected pathways (e.g., antigen presentation, PD-1/PD-L1 signaling).
- CRISPR Screen Analysis : Apply MAGeCK or BAGEL2 algorithms to rank essential genes .
Propiedades
IUPAC Name |
1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N,N-dimethylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN7O5/c1-28-21(35)14-39-20-11-16-10-17(12-19(38-5)22(16)33(4)25(20)37)30-23-18(27)13-29-26(31-23)34-8-6-15(7-9-34)24(36)32(2)3/h10-13,15H,6-9,14H2,1-5H3,(H,28,35)(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGYXEVLQIIEJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)N4CCC(CC4)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.